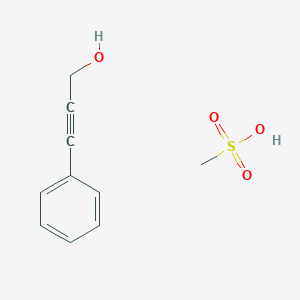
Methanesulfonic acid--3-phenylprop-2-yn-1-ol (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfonic acid–3-phenylprop-2-yn-1-ol (1/1) is a compound that combines methanesulfonic acid with 3-phenylprop-2-yn-1-ol. The latter is an organic compound with the molecular formula C9H8O, known for its applications in various chemical reactions and industrial processes . This compound is characterized by its unique structure, which includes a phenyl group attached to a propynol moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenylprop-2-yn-1-ol typically involves the reaction of phenylacetylene with formaldehyde in the presence of a base . The reaction conditions often include the use of solvents such as ethanol or toluene and catalysts like Lindlar’s catalyst or palladium acetate . The reaction is carried out at ambient temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods
Industrial production of 3-phenylprop-2-yn-1-ol follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
3-phenylprop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts such as Lindlar’s catalyst or hydrogen in the presence of palladium are typical.
Substitution: Bases like potassium tert-butoxide and solvents like tetrahydrofuran are often employed.
Major Products
The major products formed from these reactions include phenylpropanol, phenylpropanoic acid, and various substituted derivatives depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-phenylprop-2-yn-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-phenylprop-2-yn-1-ol involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt metabolic pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetylene: A precursor in the synthesis of 3-phenylprop-2-yn-1-ol.
Phenylpropanol: A reduced form of the compound.
Phenylpropanoic acid: An oxidized derivative.
Uniqueness
Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial contexts .
Propiedades
Número CAS |
82490-61-7 |
|---|---|
Fórmula molecular |
C10H12O4S |
Peso molecular |
228.27 g/mol |
Nombre IUPAC |
methanesulfonic acid;3-phenylprop-2-yn-1-ol |
InChI |
InChI=1S/C9H8O.CH4O3S/c10-8-4-7-9-5-2-1-3-6-9;1-5(2,3)4/h1-3,5-6,10H,8H2;1H3,(H,2,3,4) |
Clave InChI |
YFGWGCCKSSIXBD-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)O.C1=CC=C(C=C1)C#CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


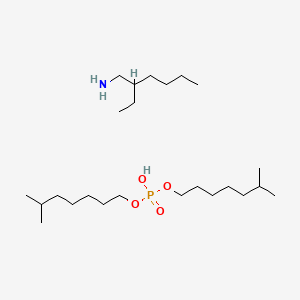
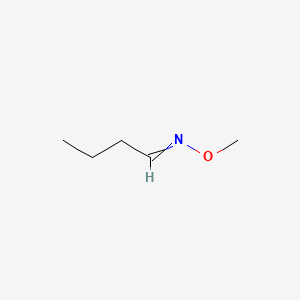

![[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl carbamate](/img/structure/B13777445.png)

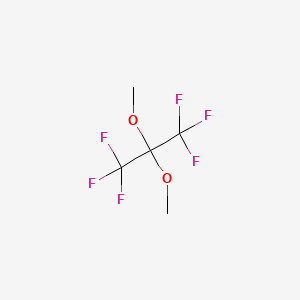
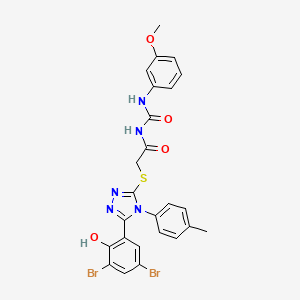
![1,3-Propanediamine, N-[3-(octadecyloxy)propyl]-](/img/structure/B13777488.png)
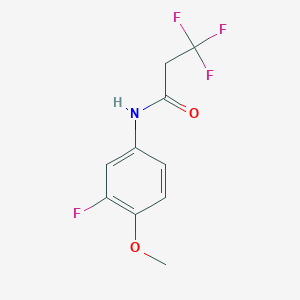
![2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]hexafluoropropane](/img/structure/B13777496.png)
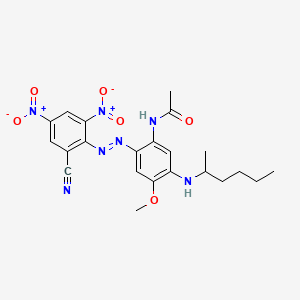
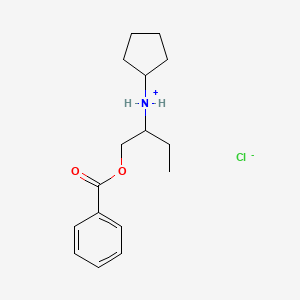

![1-[(2,4-difluorophenyl)sulfonyl]Pyrrolidine](/img/structure/B13777508.png)
